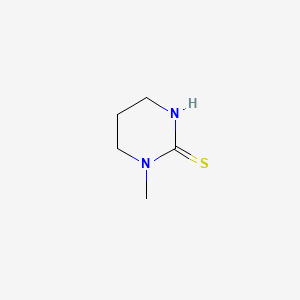1-methyl-1,3-diazinane-2-thione
CAS No.: 24421-05-4
Cat. No.: VC3916984
Molecular Formula: C5H10N2S
Molecular Weight: 130.21 g/mol
* For research use only. Not for human or veterinary use.

Specification
| CAS No. | 24421-05-4 |
|---|---|
| Molecular Formula | C5H10N2S |
| Molecular Weight | 130.21 g/mol |
| IUPAC Name | 1-methyl-1,3-diazinane-2-thione |
| Standard InChI | InChI=1S/C5H10N2S/c1-7-4-2-3-6-5(7)8/h2-4H2,1H3,(H,6,8) |
| Standard InChI Key | KWRGMBARTDLYSH-UHFFFAOYSA-N |
| SMILES | CN1CCCNC1=S |
| Canonical SMILES | CN1CCCNC1=S |
Introduction
Chemical Identity and Structural Characteristics
Nomenclature and Molecular Architecture
1-Methyl-1,3-diazinane-2-thione, also known as tetrahydro-1-methyl-1H-pyrimidine-2-thione, belongs to the thiadiazinane family. Its IUPAC name reflects a six-membered ring containing two nitrogen atoms at positions 1 and 3, with a thiocarbonyl group at position 2 and a methyl substituent at position 1 . The molecular structure is confirmed by FT-IR and NMR spectroscopy, with key absorption bands at 3310 cm⁻¹ (O–H) and 1474 cm⁻¹ (C=S) .
Table 1: Key Molecular Descriptors
| Property | Value | Source |
|---|---|---|
| Molecular Weight | 130.21 g/mol | |
| InChI Key | KWRGMBARTDLYSH-UHFFFAOYSA-N | |
| Melting Point (methyl) | 130–132°C | |
| Solubility | Dichloromethane, Ethanol |
Crystallographic Insights
X-ray diffraction reveals a non-planar ring structure, with a dihedral angle of 42.1° between the N/C/N and C/C/C planes . Molecules form centrosymmetric dimers via N–H⋯O hydrogen bonds (H⋯O distance: 2.00 Å), stacking along the crystallographic a-axis . This packing arrangement influences solid-state reactivity and stability.
Synthetic Methodologies
One-Pot Cyclocondensation
The primary synthesis involves reacting primary amines (e.g., methylamine, benzylamine) with carbon disulfide (CS₂) and formaldehyde in basic media . For example:
-
Methylamine (20 mmol) and KOH are stirred with CS₂ for 3–4 hours.
-
Formaldehyde (40 mmol) is added, followed by ethanolamine to form the thiadiazinane core.
Alternative Routes
A secondary method involves the hydrolysis of 1-Methyl-2-dimethylamino-1,4,5,6-tetrahydropyrimidinium chloride with aqueous NaOH, yielding the title compound as a byproduct . This route is less efficient but demonstrates the compound’s accessibility from quaternary ammonium precursors.
Physicochemical and Hazard Profiles
Physical Properties
Hazard Classification (GHS)
Applications in Organic Synthesis
Thiadiazine Derivatives
The compound acts as a precursor for 5-hydroxyalkylated thiadiazine thiones, which exhibit potential bioactivity. For instance, 5-(2-hydroxyethyl)-3-methyl-1,3,5-thiadiazinane-2-thione is synthesized via esterification with acid halides . These derivatives are explored for antimicrobial and anticancer properties.
Cycloaddition Reactions
In reactions with electron-deficient alkynes, 1-methyl-1,3-diazinane-2-thione facilitates 1,3-dipolar cycloadditions, forming indolizine scaffolds . Such heterocycles are valuable in drug discovery, exemplified by methyl 1-oxo-benzimidazo[1,2-a]pyridine-3-carboxylate .
- mass of a compound required to prepare a solution of known volume and concentration
- volume of solution required to dissolve a compound of known mass to a desired concentration
- concentration of a solution resulting from a known mass of compound in a specific volume